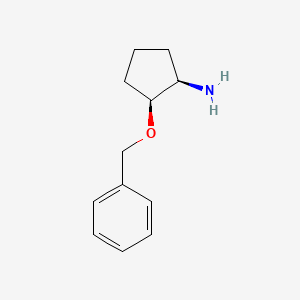
(1R,2S)-2-(Benzyloxy)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) is a chemical compound with the molecular formula C12H17NO. It is a derivative of cyclopentanamine, where a phenylmethoxy group is attached to the second carbon of the cyclopentane ring. This compound is known for its unique stereochemistry, with the (1R,2S) configuration indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and phenylmethanol.
Formation of Intermediate: Cyclopentanone undergoes a reaction with phenylmethanol in the presence of an acid catalyst to form an intermediate compound.
Amine Introduction: The intermediate is then reacted with ammonia or an amine source under reductive amination conditions to introduce the amine group.
Stereoselective Synthesis: The reaction conditions are carefully controlled to ensure the formation of the (1R,2S) stereoisomer.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor the desired reaction pathway.
Purification: Advanced purification techniques such as distillation and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Oxidation Products: Oxidation typically yields ketones or carboxylic acids.
Reduction Products: Reduction results in various amine derivatives.
Substitution Products: Substitution reactions produce compounds with different functional groups replacing the phenylmethoxy group.
Scientific Research Applications
Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine, 2-(methoxy)-: Lacks the phenyl group, resulting in different chemical properties.
Cyclopentanamine, 2-(phenylmethoxy)-, (1S,2R): The enantiomer with opposite stereochemistry, leading to different biological activity.
Cyclohexanamine, 2-(phenylmethoxy)-: Contains a cyclohexane ring instead of cyclopentane, affecting its reactivity and applications.
Uniqueness
Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) is unique due to its specific stereochemistry and the presence of the phenylmethoxy group
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1R,2S)-2-phenylmethoxycyclopentan-1-amine |
InChI |
InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m1/s1 |
InChI Key |
JIMSXLUBRRQALI-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)OCC2=CC=CC=C2)N |
Canonical SMILES |
C1CC(C(C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















